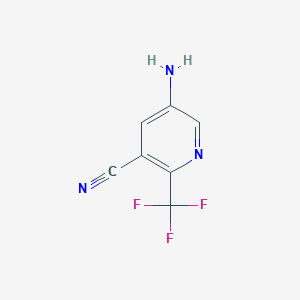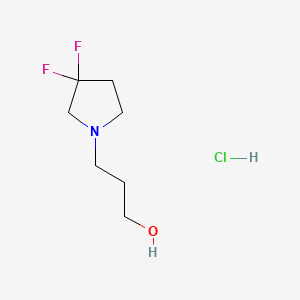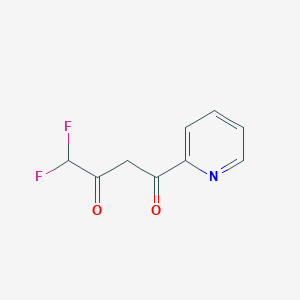![molecular formula C26H24N2O9 B12450053 oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate](/img/structure/B12450053.png)
oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate: This compound features two isoindoline-1,3-dione units connected by an ether bridge, making it a symmetrical molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate typically involves the reaction of phthalic anhydride with 4-aminophenol in the presence of a catalyst such as zinc chloride. The resulting intermediate is then reacted with sodium hydroxide to form the final compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.
化学反応の分析
Types of Reactions: Oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
科学的研究の応用
Chemistry: In chemistry, oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate is used as a ligand in coordination chemistry due to its ability to bind metal ions and form stable complexes.
Biology: The compound has been used in studies investigating the role of metal ions in biological processes such as enzyme activity, protein folding, and gene regulation.
Industry: In industry, the compound’s ability to selectively bind metal ions makes it useful in processes that require metal ion detection and analysis.
作用機序
The mechanism of action of oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate involves binding to metal ions such as copper, zinc, and iron. This binding forms a stable complex that can be easily detected and analyzed. The compound’s high affinity for metal ions allows it to be used in various biochemical and physiological studies.
類似化合物との比較
2,2’-[Oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid: This compound also features isoindoline-1,3-dione units connected by an ether bridge and has similar applications in scientific research.
N-isoindoline-1,3-diones: These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, and they have diverse applications in pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials.
Uniqueness: Oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate is unique due to its specific structure and high affinity for metal ions, making it particularly useful in studies involving metal-dependent biological processes and the development of diagnostic tools for metal ion-related diseases.
特性
分子式 |
C26H24N2O9 |
|---|---|
分子量 |
508.5 g/mol |
IUPAC名 |
2-[5-[1,3-dioxo-2-(2-propanoyloxyethyl)isoindol-5-yl]oxy-1,3-dioxoisoindol-2-yl]ethyl propanoate |
InChI |
InChI=1S/C26H24N2O9/c1-3-21(29)35-11-9-27-23(31)17-7-5-15(13-19(17)25(27)33)37-16-6-8-18-20(14-16)26(34)28(24(18)32)10-12-36-22(30)4-2/h5-8,13-14H,3-4,9-12H2,1-2H3 |
InChIキー |
USPTZJSSRZOMTE-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OCCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)CCOC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12449972.png)
![N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12449993.png)

![3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12450007.png)

![1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450015.png)



![2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B12450049.png)
![2-chloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B12450058.png)


![4-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12450072.png)
